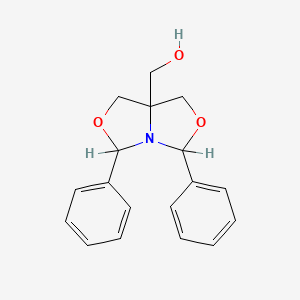

1H,3H,5H-恶唑并(3,4-c)恶唑,3,5-二苯基-7a-羟甲基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

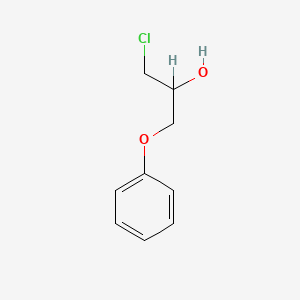

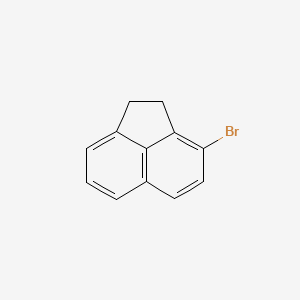

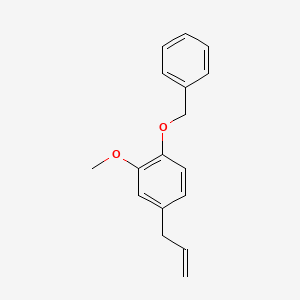

1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl- (hereafter referred to as Oxazolo) is a versatile and important chemical compound in the field of organic synthesis. It has been widely used in the synthesis of heterocyclic compounds, and its versatile reactivity has been exploited in a variety of synthetic transformations. Oxazolo is a five-membered heterocyclic ring system composed of an oxygen atom and four carbon atoms. It is a highly reactive compound, and its reactivity is mainly due to its electron-withdrawing oxazole group.

科学研究应用

合成和光电性质

Abbas 等人(2018 年)的一项研究重点是合成与 1H,3H,5H-恶唑并(3,4-c)恶唑相关的新的双环恶唑烷化合物。这些化合物使用光谱学和 X 射线衍射来表征。密度泛函理论 (DFT) 用于分析它们的电子和光物理性质,揭示了在各种条件下的分子内电荷转移和吸收波长 (Abbas 等人,2018)。

制备方法

O'Conner 等人(1977 年)描述了使用二氢-1H,3H,5H-恶唑并[3,4-c]恶唑-7a-羧酸的铜 (II) 络合物制备 α-羟甲基丝氨酸的方法。本研究重点介绍了高产的有效制备技术 (O'Conner 等人,1977)。

金属(II)配合物

Teo 和 O'connor(1983 年)的研究涉及制备二氢-1H,3H,5H-恶唑并[3,4-c]恶唑-7a-羧酸的金属(II)配合物。这些配合物通过各种方法表征,包括微量分析和磁矩测量以及光谱检查 (Teo 和 O'connor,1983)。

催化合成应用

Boersch 等人(2016 年)探索了 4-(杂)芳基取代的 5-(2-氧代乙基)恶唑-2(3H)-酮的催化合成。他们强调了恶唑-2(3H)-酮在各种生物和化学背景中的结构重要性,包括其在活性药物成分中的存在 (Boersch 等人,2016)。

环加成反应

Melo 等人(2002 年)详细介绍了噻唑并[3,4-c]恶唑-4-鎓-1-醇酸酯的分子间 1,3-偶极环加成,导致合成新的手性吡咯并[1,2-c]噻唑。这项研究证明了恶唑衍生物在创建复杂杂环结构方面的多功能性 (Melo 等人,2002)。

作用机制

While the exact mechanism of action for this compound is not explicitly stated in the search results, it is used in the synthesis of new bicyclic oxazolidine compounds.

安全和危害

属性

IUPAC Name |

(3,5-diphenyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-11-18-12-21-16(14-7-3-1-4-8-14)19(18)17(22-13-18)15-9-5-2-6-10-15/h1-10,16-17,20H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJSYYBGXMOGCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(COC(N2C(O1)C3=CC=CC=C3)C4=CC=CC=C4)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957997 |

Source

|

| Record name | (3,5-Diphenyl-1H,3H,5H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36778-78-6 |

Source

|

| Record name | 1H,3H,5H-Oxazolo(3,4-c)oxazole-7a(7H)-methanol, 3,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036778786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC90566 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,5-Diphenyl-1H,3H,5H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)